Z-Arg-Arg-AMC

Vue d'ensemble

Description

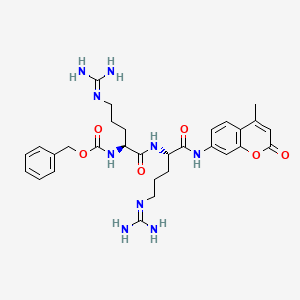

Z-Arg-Arg-AMC, also known as Z-Arg-Arg-7-amido-4-methylcoumarin, is a synthetic peptide substrate commonly used in biochemical research. It is a selective substrate for cathepsin B, a lysosomal cysteine protease involved in protein degradation. The compound is characterized by its ability to release a fluorescent product, 7-amino-4-methylcoumarin (AMC), upon enzymatic cleavage, making it a valuable tool for studying protease activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-Arg-Arg-AMC involves the coupling of Z-Arg-Arg (benzyloxycarbonyl-L-arginyl-L-arginine) with 7-amido-4-methylcoumarin. The process typically includes the following steps:

Protection of Amino Groups: The amino groups of arginine residues are protected using benzyloxycarbonyl (Z) groups.

Coupling Reaction: The protected dipeptide Z-Arg-Arg is coupled with 7-amido-4-methylcoumarin using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Deprotection: The Z groups are removed under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .

Analyse Des Réactions Chimiques

Types of Reactions

Z-Arg-Arg-AMC primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by cathepsin B, resulting in the release of the fluorescent product AMC. This reaction is used to monitor the activity of cathepsin B in various biological samples .

Common Reagents and Conditions

Enzymatic Cleavage: The reaction is typically carried out in a buffer solution at a pH suitable for cathepsin B activity (around pH 6.0). The presence of reducing agents like dithiothreitol (DTT) can enhance enzyme activity.

Fluorescence Detection: The release of AMC is monitored using a fluorescence spectrophotometer with excitation and emission wavelengths of 360 nm and 460 nm, respectively.

Major Products

The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence and is used as a marker for protease activity .

Applications De Recherche Scientifique

Enzymatic Activity Measurement

Z-Arg-Arg-AMC is primarily utilized as a substrate for measuring the activity of cysteine proteases. Its fluorogenic properties allow for sensitive detection of proteolytic activity through the release of 7-amino-4-methylcoumarin (AMC) upon cleavage.

Case Study: Recombinant EhCP1 Protease

In a study assessing the protease activity of recombinant Entamoeba histolytica cysteine protease 1 (EhCP1), this compound was employed alongside Z-Arg-Arg-pNA as substrates. The kinetic parameters were determined, revealing a Michaelis constant () of 6.7 μM for this compound, indicating high affinity and specificity for this substrate under optimal conditions (pH 6.5 and temperature 22°C) . The specific activity for this compound was found to be 38,088 fluorescence units per minute per milligram of enzyme, demonstrating its effectiveness in enzymatic assays.

Therapeutic Target Identification

This compound has also been instrumental in identifying potential therapeutic targets by profiling protease activities associated with various diseases.

Case Study: Cathepsin B Activity Profiling

Research has highlighted that this compound can monitor cathepsin B activity effectively at neutral pH while showing minimal activity at acidic pH. This property is crucial for understanding the role of cathepsin B in pathological conditions such as cancer and neurodegenerative diseases . The specificity of this compound allows researchers to differentiate cathepsin B activity from other cysteine cathepsins, thus aiding in targeted therapeutic strategies.

Drug Development and Screening

The compound is widely used in drug development to screen inhibitors targeting cysteine proteases involved in viral infections and other diseases.

Case Study: Inhibition of Coronavirus Proteases

In studies focused on coronavirus papain-like proteases (PLpro), this compound served as a substrate to evaluate the inhibitory effects of various compounds, including disulfiram. The results indicated that disulfiram acts as an allosteric inhibitor of MERS-CoV PLpro but functions differently against SARS-CoV PLpro . This highlights the potential of this compound in screening for effective antiviral agents.

Comparative Analysis of Substrate Specificity

This compound's utility extends to comparative studies on substrate specificity among different proteases.

| Protease | Substrate | Kinetic Parameters | Comments |

|---|---|---|---|

| EhCP1 | This compound | , | High specificity for cysteine proteases |

| Cathepsin B | Z-Phe-Arg-AMC | Variable across pH levels | Monitors activity over broad pH range |

| MERS-CoV PLpro | Z-RLRGG-AMC | Higher efficiency for ISG15-AMC | Differentiates between viral proteases |

Mécanisme D'action

Z-Arg-Arg-AMC exerts its effects through enzymatic cleavage by cathepsin B. The enzyme recognizes the arginine residues in the substrate and cleaves the peptide bond, releasing AMC. This reaction is highly specific to cathepsin B, allowing for precise measurement of its activity. The fluorescent product AMC can be quantitatively measured, providing insights into the enzyme’s kinetics and activity levels .

Comparaison Avec Des Composés Similaires

Similar Compounds

Z-Phe-Arg-AMC: Another substrate for cathepsin B, but with a different peptide sequence.

Z-Gly-Gly-Arg-AMC: Used for studying thrombin activity.

Z-Lys-Arg-AMC: A substrate for other cysteine proteases like cathepsin L.

Uniqueness

Z-Arg-Arg-AMC is unique due to its high specificity for cathepsin B and its ability to function over a broad pH range. This makes it particularly useful for studying cathepsin B activity in various physiological and pathological conditions .

Activité Biologique

Z-Arg-Arg-AMC (Z-RR-AMC) is a fluorogenic substrate specifically designed for the lysosomal cysteine protease, cathepsin B. This compound has gained attention in various biological studies due to its ability to selectively measure cathepsin B activity under different pH conditions, which is crucial for understanding its role in various physiological and pathological processes.

- Chemical Name : this compound

- CAS Number : 88937-61-5

- Molecular Weight : 621.3 g/mol

- Purity : >96%

- Storage Conditions : -20 °C or below

This compound is cleaved by cathepsin B to release free 7-amino-4-methylcoumarin (AMC), a fluorescent compound. The fluorescence emitted from AMC can be quantified, allowing researchers to measure the activity of cathepsin B accurately. The excitation and emission wavelengths for AMC are approximately 360-380 nm and 440-460 nm, respectively .

Biological Significance

Cathepsin B is involved in several critical biological processes, including:

- Protein Degradation : It plays a vital role in intracellular protein turnover and degradation.

- Cell Signaling : Cathepsin B is implicated in signaling pathways that regulate apoptosis and inflammation.

- Disease Association : Elevated levels of cathepsin B have been linked to various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .

Research Findings

Recent studies have highlighted the utility of this compound in various experimental settings:

Case Study 1: Specificity for Cathepsin B

A study compared the cleavage properties of this compound with other substrates at different pH levels. It was found that Z-RR-AMC effectively monitors cathepsin B activity at neutral pH while displaying minimal activity at acidic pH, thus validating its specificity for cathepsin B over other cysteine proteases .

Case Study 2: Application in Cell Extracts

In another experiment, Z-RR-AMC was used to measure protease activity in total cell extracts from human cell lines. The results indicated that Z-RR-AMC could reliably quantify cathepsin B activity across various cellular conditions, reinforcing its applicability in both basic research and clinical settings .

Data Tables

Propriétés

IUPAC Name |

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N9O6/c1-18-15-25(40)45-24-16-20(11-12-21(18)24)37-26(41)22(9-5-13-35-28(31)32)38-27(42)23(10-6-14-36-29(33)34)39-30(43)44-17-19-7-3-2-4-8-19/h2-4,7-8,11-12,15-16,22-23H,5-6,9-10,13-14,17H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,31,32,35)(H4,33,34,36)/t22-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLELKZFCVLJXKZ-GOTSBHOMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N9O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88937-61-5 | |

| Record name | Z-Arg-Arg-AMC | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88937-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.